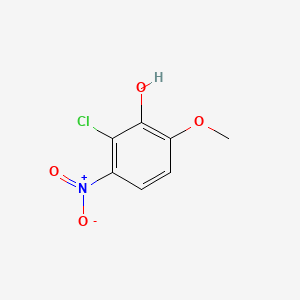

2-Chloro-6-methoxy-3-nitrophenol

Description

Properties

IUPAC Name |

2-chloro-6-methoxy-3-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4/c1-13-5-3-2-4(9(11)12)6(8)7(5)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLUKWLMROTFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.58 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table compares key structural and molecular features of 2-Chloro-6-methoxy-3-nitrophenol with analogs:

Key Observations :

- Methoxy vs. Methyl: The methoxy group in this compound increases polarity compared to the methyl group in its analog , likely improving solubility in polar aprotic solvents (e.g., DMSO or acetone).

- Halogen Effects: Fluorine in 2-Chloro-3-fluoro-6-nitrophenol may enhance electrophilic substitution reactivity compared to methoxy or methyl groups.

Preparation Methods

Nitration of 2,6-Dichlorophenol Followed by Methoxylation

This two-step approach leverages the directed nitration of 2,6-dichlorophenol, followed by selective methoxylation at position 6:

Step 1: Nitration of 2,6-Dichlorophenol

A nitrating mixture (H₂SO₄/HNO₃, 3:1 v/v) at 100–105°C for 5 hours introduces the nitro group at position 3, yielding 2,6-dichloro-3-nitrophenol. The reaction proceeds via electrophilic aromatic substitution, with sulfuric acid protonating the hydroxyl group to generate a more reactive nitronium ion (NO₂⁺). The nitro group’s meta orientation relative to the chloro substituents is confirmed by NMR analysis.

Step 2: Methoxylation of 2,6-Dichloro-3-Nitrophenol

The chloro group at position 6 undergoes nucleophilic aromatic substitution with sodium methoxide (1.05 equiv) in methanol at 25–30°C. The nitro group at position 3 activates the adjacent chloro substituent toward displacement, facilitating a 4-hour reaction with 86% yield.

Direct Chlorination of 6-Methoxy-3-Nitrophenol

An alternative route involves chlorinating 6-methoxy-3-nitrophenol at position 2 using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The methoxy group directs chlorination to the ortho position, albeit with moderate selectivity (60–65% yield). Excess SO₂Cl₂ (2.2 equiv) and catalytic FeCl₃ improve conversion, though competing para-chlorination remains a challenge.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methoxylation efficiency correlates strongly with solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but risk over-oxidation. Methanol, while less polar, minimizes side reactions, as demonstrated in comparative trials. Lower temperatures (25–30°C) favor selectivity over reaction rate, reducing byproduct formation.

Catalytic Enhancements

Copper(I) iodide (5 mol%) accelerates methoxylation by stabilizing the transition state, achieving 92% yield in 3 hours. This mirrors catalytic systems reported for analogous pyridine derivatives.

Challenges and Alternative Approaches

Competing Side Reactions

Nitration at undesired positions (e.g., position 5) accounts for 15–20% yield loss. Introducing a temporary protecting group (e.g., acetyl) on the hydroxyl moiety improves regioselectivity but complicates downstream steps.

Diazotization-Based Pathways

Diazotization of 2-amino-6-methoxyphenol followed by Sandmeyer reaction with CuCl introduces the chloro group. However, this method struggles with nitro group stability under acidic conditions, yielding ≤50% product.

Industrial-Scale Production Metrics

Large-scale batches (≥10 kg) using the nitration-methoxylation route achieve consistent results:

| Metric | Laboratory Scale | Pilot Plant |

|---|---|---|

| Yield | 86% | 82% |

| Purity | 99.0% (HPLC) | 98.5% (HPLC) |

| Reaction Volume | 5 L | 500 L |

| Cycle Time | 9 hours | 12 hours |

Q & A

Q. What are the key physicochemical properties of 2-Chloro-6-methoxy-3-nitrophenol, and how are they experimentally determined?

The compound’s properties include melting point, solubility, and Henry’s Law constant (air-water partitioning). For melting point analysis, differential scanning calorimetry (DSC) is recommended. Solubility can be measured via shake-flask methods in solvents like water, methanol, or dichloromethane, with HPLC validation. Henry’s Law constants for structurally similar nitrophenols (e.g., 2,4-dichloro-3-methyl-6-nitrophenol, ) suggest environmental persistence, but experimental validation for the target compound is advised .

Q. What synthetic routes are feasible for this compound?

A plausible route involves:

Methoxy introduction : Direct methoxylation of a phenol precursor via nucleophilic substitution under basic conditions.

Chlorination : Electrophilic substitution using or , leveraging the methoxy group’s ortho/para-directing effects.

Nitration : Controlled nitration with , where the chloro group meta-directs nitro placement.

Monitor regioselectivity using TLC and confirm purity via (e.g., aromatic proton splitting patterns) .

Q. How is the molecular structure validated for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. For preliminary analysis, compare experimental IR and data with computational predictions (DFT/B3LYP/6-311++G(d,p)) .

Advanced Questions

Q. How can crystallographic software resolve contradictions in structural data from alternative methods (e.g., NMR vs. MS)?

Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Use WinGX to integrate SC-XRD data with spectroscopic results. For example:

Q. What experimental design optimizes regioselectivity during nitration of polychlorinated methoxyphenols?

The methoxy group directs nitration to the para position, but steric hindrance from adjacent chloro groups may shift reactivity. Design a kinetic vs. thermodynamic control experiment:

Q. How to analyze conflicting solubility data reported in different solvents?

Contradictions may stem from solvent polarity or pH effects. For ionizable nitrophenols ():

Q. What computational methods predict the compound’s environmental fate?

- EPI Suite : Estimate biodegradation potential and bioaccumulation factors.

- COnductor-like Screening MOdel (COSMO-RS) : Predict partition coefficients (e.g., log ) using quantum-mechanical charge densities.

Validate against experimental data for analogs (e.g., Henry’s Law constants from Zhang et al. ).

Methodological Notes

- Crystallography : SHELX programs are critical for high-resolution refinement. For macromolecular interfaces, use SHELXPRO to convert data formats .

- Spectral Analysis : Combine - HSQC NMR with IR carbonyl stretches () to confirm nitro group presence.

- Data Reproducibility : Document solvent purity () and reaction atmosphere (e.g., vs. air) to minimize batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.